Bz-Arg-OH

Description

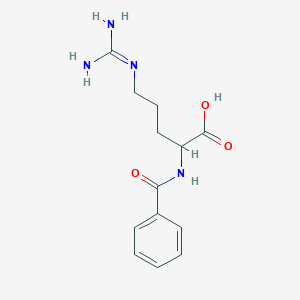

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315997 | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-92-7 | |

| Record name | Benzoyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-α-benzoyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Benzoyl-L-arginine (Bz-Arg-OH)

This technical guide provides a comprehensive overview of Nα-Benzoyl-L-arginine (Bz-Arg-OH), a derivative of the amino acid L-arginine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications, particularly in the realm of enzyme kinetics.

Chemical Structure and Functional Groups

Nα-Benzoyl-L-arginine is characterized by the substitution of one of the hydrogen atoms of the α-amino group of L-arginine with a benzoyl group.[1][2] Its structure incorporates several key functional groups that dictate its chemical behavior and biological utility.

The primary functional groups present in this compound are:

-

Benzoyl Group: An aromatic acyl group that introduces hydrophobicity and can be involved in π-π stacking interactions.

-

Amide Group: Linking the benzoyl group to the α-carbon of the arginine residue.

-

α-Amino Acid Moiety: The core L-arginine structure, providing the chiral center.

-

Carboxylic Acid Group: A key functional group for forming salts and participating in hydrogen bonding.

-

Guanidinium Group: A highly basic group on the arginine side chain, which is typically protonated at physiological pH and can engage in strong electrostatic interactions and hydrogen bonding.

Below is a DOT script to generate the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈N₄O₃ | [3][4] |

| Molecular Weight | 278.31 g/mol | [3][4] |

| Appearance | White powder | [3] |

| Melting Point | 281-286 °C | [5] |

| Solubility | Soluble in DMSO and acetone:water (1:1) mixtures. | [1][6] |

| Optical Rotation | [α]²⁰D = -10 ± 2º (c=1 in 1N HCl) | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| Storage Temperature | 0-8 °C | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

This compound and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), are valuable tools in biochemical assays. A general method for the synthesis of such derivatives involves the condensation of Nα-Benzoyl-L-arginine with another molecule, often an amine, in the presence of a condensing agent.

A representative protocol for the synthesis of a this compound derivative, adapted from literature descriptions for N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride, is as follows:

-

Preparation of Reactant Solutions:

-

Dissolve Nα-benzoyl arginine in a suitable solvent such as diethyl phosphite, often with the addition of an acid like phosphoric acid to aid dissolution.

-

Prepare a separate solution of the amine to be coupled (e.g., p-nitroaniline) and a tertiary amine base (e.g., triethylamine or tri-n-butylamine) in the same solvent.

-

Prepare a solution of the condensing agent, such as phosphorus pentoxide, in the solvent.

-

-

Condensation Reaction:

-

Combine the solution of p-nitroaniline and the tertiary amine with the Nα-benzoyl arginine solution.

-

Add this mixture to the solution of the condensing agent.

-

Heat the reaction mixture, for instance on a steam bath, with stirring for a specified period (e.g., 1 hour) to drive the condensation reaction.

-

-

Work-up and Purification:

-

Remove the solvent under vacuum.

-

Treat the resulting residue with an acidic solution (e.g., N HCl) to precipitate the hydrochloride salt of the product.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., 20% acetic acid) to obtain the purified product.

-

The following DOT script illustrates a generalized workflow for the synthesis of a this compound derivative.

Analytical Methods

The purity and identity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound.[3] A reverse-phase column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically performed using UV absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the nuclei.[7][8]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[2][9]

Applications in Enzyme Kinetics

A primary application of this compound derivatives is in the study of protease activity. Chromogenic or fluorogenic groups are often attached to the carboxyl end of this compound, which are released upon enzymatic cleavage of the amide bond. The rate of release of the chromophore or fluorophore is directly proportional to the enzyme's activity.

Derivatives like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin (Bz-Arg-AMC) are widely used as substrates for serine proteases such as trypsin and papain.[10] The enzymatic hydrolysis of BAPNA releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

The general principle of using a chromogenic this compound derivative for protease activity measurement is illustrated in the diagram below.

Conclusion

Nα-Benzoyl-L-arginine is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its well-defined structure and functional groups make it an ideal building block for the synthesis of enzyme substrates and other bioactive molecules. The detailed information on its properties and the protocols for its synthesis and analysis provided in this guide will be valuable for researchers working in drug discovery and development, and for those studying the kinetics and mechanisms of proteases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N-a-Benzoyl-L-arginine | 154-92-7 | FB39341 | Biosynth [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. proteolytic enzyme substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

Nα-Benzoyl-L-arginine and its Derivatives: A Technical Guide to their Mechanism of Action as Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Nα-Benzoyl-L-arginine (BA) and its widely used derivatives, Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), as substrates for a variety of proteolytic enzymes. This document provides a comprehensive overview of their enzymatic hydrolysis, kinetic parameters, and the experimental methodologies used for their study, alongside the physiological relevance of the pathways initiated by the enzymatic products.

Core Mechanism of Action: Enzymatic Hydrolysis

Nα-Benzoyl-L-arginine and its derivatives serve as synthetic substrates for several classes of proteases, most notably serine proteases like trypsin and kallikrein, and cysteine proteases such as papain. The fundamental mechanism of action involves the enzymatic hydrolysis of a susceptible amide or ester bond within the substrate molecule.

The specificity of these substrates is conferred by the L-arginine residue, which is recognized by the S1 binding pocket of target proteases that exhibit a preference for cleaving after basic amino acid residues. The benzoyl group at the N-terminus protects the alpha-amino group from being a free amine.

The hydrolysis reaction breaks the bond between the arginine carboxyl group and the leaving group (ethanol in BAEE or p-nitroaniline in BAPNA). The release of these leaving groups can be monitored to quantify enzyme activity.

Quantitative Data: Enzyme Kinetics

The interaction between proteases and Nα-Benzoyl-L-arginine-based substrates can be quantified using Michaelis-Menten kinetics, yielding the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for comparing enzyme efficiency and for inhibitor screening in drug development.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Source | Reference |

| Trypsin (Immobilized) | BAPNA | 0.12 | 0.079 (mM/min/mg) | Bovine Pancreas | [1] |

| Trypsin | BAPNA | 0.374 | 0.285 (mmol/s) | Milkfish | [2] |

| Trypsin | Nα-Benzoyl-L-arginamide | 0.0025 - 0.0045 | 1.5 - 2.8 (s⁻¹) | Not Specified | [3] |

| Enzyme from T. denticola | BAPNA | 0.05 | Higher than trypsin | Treponema denticola | [4] |

| Enzyme from T. denticola | BAEE | 0.12 | Higher than trypsin | Treponema denticola | [4] |

| Rat Tissue Kallikrein | BAEE | 0.125 | 121.3 (µM/min) | Rat | [5] |

| Rat Tissue Kallikrein | Ac-Phe-Arg-Nan | 0.013 | 3.21 (µM/min) | Rat | [5] |

| Rat Tissue Kallikrein | D-Val-Leu-Arg-Nan | 0.024 | 10.42 (µM/min) | Rat | [5] |

| Papain | BAPNA | 0.007474 (M) | 0.06097 (µmol/min) | Carica papaya | [6] |

Experimental Protocols

The hydrolysis of BAPNA is widely used in a simple and robust colorimetric assay for protease activity. The release of p-nitroaniline results in a yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.

General Protocol for Trypsin Activity Assay using BAPNA

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

-

Reagent Preparation:

-

Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂). The final concentration will depend on the desired activity range.

-

BAPNA Solution: Dissolve BAPNA in a small amount of dimethyl sulfoxide (DMSO) before diluting to the final working concentration in the assay buffer to avoid precipitation.

-

-

Assay Procedure:

-

Pipette the assay buffer into a 96-well plate or cuvettes.

-

Add the trypsin solution to the wells/cuvettes and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the BAPNA solution.

-

Monitor the increase in absorbance at 410 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹).

-

Broader Implications: Signaling Pathways

The enzymatic products of reactions involving Nα-Benzoyl-L-arginine derivatives can have significant physiological roles, particularly when the enzyme is part of a larger signaling cascade. A prime example is the kallikrein-kinin system.

Tissue and plasma kallikreins are serine proteases that cleave kininogens to release vasoactive peptides called kinins, such as bradykinin.[7] Bradykinin is a potent inflammatory mediator that exerts its effects by binding to B2 receptors, which are G protein-coupled receptors.[8] The activation of B2 receptors triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the sensation of pain.[9]

Conclusion

Nα-Benzoyl-L-arginine and its derivatives are invaluable tools in protease research and drug development. Their well-defined mechanism of action, coupled with straightforward and quantifiable assay methods, allows for the precise characterization of enzyme activity and inhibition. Furthermore, understanding the role of the enzymatic products in broader physiological and pathological pathways, such as the kallikrein-kinin system in inflammation, underscores their importance in connecting basic enzymatic studies to complex biological processes. This guide provides a foundational understanding for researchers and professionals working with these critical substrates.

References

- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of rat tissue kallikrein using N alpha-substituted arginine 4-nitroanilides and N alpha-benzoyl-L-arginine ethyl ester as substrates [repositorio.unifesp.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

The Benzoyl Group in Bz-Arg-OH: A Technical Guide to its Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-arginine hydroxide (Bz-Arg-OH) and its derivatives are invaluable tools in the realms of biochemistry and pharmaceutical development. As synthetic substrates for a variety of proteases, particularly serine proteases like trypsin, thrombin, and papain, they play a crucial role in enzyme kinetics, inhibitor screening, and diagnostics. The benzoyl (Bz) group, a simple aromatic moiety, is fundamental to the utility of these molecules. This in-depth technical guide elucidates the multifaceted role of the benzoyl group in this compound, detailing its impact on substrate specificity, enzyme-substrate interactions, and its practical application in experimental protocols.

The Pivotal Role of the Benzoyl Group

The introduction of a benzoyl group at the Nα-amino group of L-arginine significantly influences the molecule's chemical and biological properties. This modification is not merely for protection during synthesis but is a strategic addition that enhances its functionality as a protease substrate.

1. Enhancing Substrate Recognition and Binding:

The benzoyl group is a hydrophobic moiety that facilitates the interaction of this compound with the S-subsites of the protease active site. Many proteases, including trypsin, have hydrophobic pockets adjacent to the primary specificity pocket (S1), which accommodates the arginine side chain. The benzoyl group can occupy these secondary binding sites (such as S2, S3, or S4), leading to a more stable enzyme-substrate complex. This enhanced binding affinity is reflected in the kinetic parameters of the enzymatic reaction. For instance, studies have shown that acylation of the Nα-group of arginine substrates can significantly impact the Michaelis constant (Km), indicating a change in the substrate's affinity for the enzyme.[1][2]

2. Modulating Substrate Specificity:

The presence and nature of the Nα-acyl group can influence the substrate's specificity for different proteases. While the arginine residue primarily dictates the interaction with the S1 pocket of trypsin-like proteases, the benzoyl group's interaction with other subsites can help discriminate between closely related enzymes. By modifying the acyl group, researchers can fine-tune the substrate's selectivity towards a particular protease, which is critical in designing specific assays and inhibitors.[1]

3. Improving Bioavailability and Pharmacokinetic Properties:

In the context of drug development, the benzoyl group can serve as a lipophilic modification to improve a molecule's pharmacokinetic profile. While this compound itself is primarily a laboratory tool, the principles of using benzoyl and other acyl groups to enhance membrane permeability and reduce metabolic degradation are widely applied in the design of peptide-based drugs. Amino acids are often used as carriers for poorly absorbed therapeutic agents, and modifications like benzoylation can enhance their uptake.

Quantitative Analysis of Benzoylated Arginine Substrates

The impact of the benzoyl group on enzyme kinetics can be quantified by comparing the kinetic parameters (Km and kcat) of benzoylated substrates with their non-benzoylated counterparts or with substrates containing different acyl groups. The following tables summarize representative kinetic data for the hydrolysis of benzoylated arginine derivatives by trypsin and papain.

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα-Benzoyl-L-arginamide | Trypsin | 2.5 - 4.5 | 1.5 - 2.8 | ~333 - 1120 | [2] |

| Nα-Benzoyl-L-lysinamide | Trypsin | 4.6 - 17.2 | 1.3 - 1.9 | ~75 - 413 | [2] |

| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Papain | Varies with solvent | Varies with solvent | - | [3][4] |

| N-α-benzyloxycarbonyl-l-lysine p-nitroanilide | Trypsin | 0.394 - 34.6 | - | 463 (at pH 9.05) | [5] |

Note: Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented are for comparative purposes.

Experimental Protocols

The use of this compound and its derivatives, particularly the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), is a cornerstone of protease activity assays. Below is a detailed methodology for a typical trypsin activity assay.

Protocol: Determination of Trypsin Activity using a Chromogenic Substrate (e.g., BAPNA)

1. Principle:

Trypsin cleaves the amide bond between the arginine residue and the p-nitroanilide (pNA) group of the substrate. The release of pNA results in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the trypsin activity.

2. Materials:

-

Enzyme: Trypsin solution of unknown concentration.

-

Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[6]

-

Stopping Reagent (Optional): 30% acetic acid.

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

3. Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

-

Dilute the BAPNA stock solution with the assay buffer to the desired final concentration (e.g., 0.1 - 2 mM).

-

-

Assay Execution (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the trypsin solution (appropriately diluted) to the wells.

-

To initiate the reaction, add 25 µL of the BAPNA working solution to each well.

-

Immediately start monitoring the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the reaction curve.

-

Determine the concentration of pNA released using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).

-

Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

-

Visualizing the Workflow and Interactions

Diagram 1: Experimental Workflow for a Protease Inhibition Assay

Caption: Workflow for screening protease inhibitors using a Bz-Arg derivative.

Diagram 2: Logical Relationship of Benzoyl Group in Enzyme-Substrate Interaction

Caption: Role of the benzoyl group in enhancing enzyme-substrate binding.

Conclusion

The benzoyl group in this compound is a critical determinant of its function as a protease substrate. It extends beyond a simple protecting group to actively participate in enzyme-substrate recognition, enhancing binding affinity and influencing specificity through hydrophobic interactions with the enzyme's active site. This understanding is fundamental for the rational design of more sensitive and selective protease substrates and inhibitors, thereby advancing research in enzymology, drug discovery, and diagnostics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this important class of molecules.

References

- 1. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. coachrom.com [coachrom.com]

Hydrolysis of Nα-Benzoyl-L-arginine (Bz-Arg-OH) by Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine ethyl ester (BAEE), are synthetic substrates widely employed in biochemistry and drug discovery to characterize the activity of specific proteases.[1][2] Proteases, also known as peptidases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids.[3] They are integral to a vast array of physiological processes, and their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[4][5]

This guide provides an in-depth overview of the hydrolysis of this compound by various proteases, focusing on the underlying mechanisms, kinetic parameters, and standard experimental protocols. The arginine residue makes these substrates particularly useful for assaying endopeptidases that exhibit specificity for basic amino acids, most notably serine proteases like trypsin and cysteine proteases like papain.[1][3][6]

Mechanism of Hydrolysis

The hydrolysis of the peptide or ester bond in this compound derivatives is facilitated by a catalytic triad of amino acid residues within the protease's active site.[7] The specific residues differ between protease classes, but the general mechanism involves the formation of a covalent acyl-enzyme intermediate.

Serine Proteases (e.g., Trypsin)

Serine proteases utilize a catalytic triad typically composed of Serine (Ser), Histidine (His), and Aspartate (Asp).[7][8] The mechanism proceeds in two main phases: acylation and deacylation.

-

Acylation: The substrate binds to the enzyme's active site. The His residue, acting as a general base, abstracts a proton from the Ser residue's hydroxyl group, making the Ser oxygen a potent nucleophile.[9] This nucleophile attacks the carbonyl carbon of the substrate's scissile bond, forming a transient tetrahedral intermediate.[7][9] The intermediate then collapses, breaking the peptide or ester bond. The C-terminal portion of the substrate is released, and the N-terminal portion (the acyl group) remains covalently bonded to the Serine residue, forming an acyl-enzyme intermediate.[7]

-

Deacylation: A water molecule enters the active site. The His residue, now acting as a general acid, protonates the leaving group and then, acting as a base, activates the water molecule for a nucleophilic attack on the acyl-enzyme intermediate.[9] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the acyl group (the N-terminal portion of the original substrate) and regenerating the active enzyme.[9]

Cysteine Proteases (e.g., Papain)

Cysteine proteases, such as papain, employ a similar mechanism but utilize a Cysteine (Cys) residue as the primary nucleophile, activated by a Histidine (His) residue.[10] The catalytic triad often consists of Cys, His, and an Asparagine (Asn) residue.[10] The Cys thiol group, being more acidic than a Ser hydroxyl group, is deprotonated by the His to form a highly reactive thiolate ion. This thiolate performs the nucleophilic attack on the substrate's carbonyl carbon, leading to the formation of a thioester acyl-enzyme intermediate.[11] Deacylation proceeds via a water-mediated attack, analogous to the serine protease mechanism.

Quantitative Data on this compound Derivative Hydrolysis

The kinetic parameters for the hydrolysis of this compound derivatives vary significantly between proteases, reflecting differences in their active site architecture and catalytic efficiency. These parameters are crucial for comparing enzyme activity and for screening potential inhibitors.

| Protease | Substrate | Km (mM) | Vmax (µM/h) | kcat (s⁻¹) | Optimal pH | Temperature (°C) | Conditions/Notes |

| Trypsin (Bovine) | BAPNA | 0.162 | 1.62 | - | 8.0 | 30 | Tris-HCl buffer.[12] |

| Trypsin (Immobilized) | BAPNA | 0.12 | 0.079 (mM/min/mg) | - | - | - | Km is similar to free trypsin.[13] |

| Trypsin (Bovine) | Nα-benzoyl-L-arginamide | 2.5 (at pH 8.0) | - | 2.8 (at pH 8.0) | 8.0 - 10.7 | 30 | Km increases and kcat decreases as pH rises to 10.7.[14] |

| Papain | BAPNA | - | - | - | >7.0 | - | Activity is reduced at pH levels lower than 7.[15] Methanol and ethanol increase Km with little change to Vmax.[16][17] |

| Arginine Esterase E-I (from Bitis gabonica) | L-BAPNA | - | - | - | - | - | A steady-state kinetic analysis has been performed.[1] |

Note: BAPNA is Nα-Benzoyl-DL-arginine p-nitroanilide. Kinetic values can vary based on the specific assay conditions, including buffer composition, ionic strength, and the presence of co-solvents or activators.

Experimental Protocols

A common method to quantify the activity of proteases that cleave this compound derivatives is a colorimetric assay using BAPNA. The hydrolysis of BAPNA releases p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically.[1][18]

Colorimetric Protease Assay using BAPNA

Principle: The protease cleaves the amide bond between arginine and p-nitroaniline in the BAPNA substrate. The released p-nitroaniline has a distinct yellow color and a maximum absorbance at approximately 405-410 nm.[13][18] The rate of increase in absorbance is directly proportional to the protease activity under the specified conditions.

Materials and Reagents:

-

Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)[18]

-

Enzyme: Purified protease of interest (e.g., Trypsin, Papain)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ (for trypsin).[19]

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO) is often used to prepare a concentrated stock solution of BAPNA, as it may have limited solubility in aqueous buffers.[1][16]

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.

-

Reaction Vessels: 96-well microplate or cuvettes.

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of BAPNA in DMSO (e.g., 50 mg/ml).[1]

-

Prepare the appropriate assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).[19]

-

Prepare a working solution of the BAPNA substrate by diluting the stock solution into the assay buffer to the final desired concentration.

-

Prepare serial dilutions of the protease in ice-cold assay buffer.

-

-

Assay Reaction:

-

Add a defined volume of assay buffer to each well or cuvette.

-

Add the protease solution (sample or standard) to the wells.

-

Pre-incubate the plate/cuvettes at the reaction temperature for 5 minutes to allow for thermal equilibration.

-

Initiate the reaction by adding the BAPNA working solution to each well. Mix gently.

-

Immediately begin monitoring the change in absorbance at 410 nm over a set period. Readings can be taken kinetically (e.g., every 30 seconds for 10 minutes) or as a single endpoint measurement after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial reaction rates against substrate concentration. Fit the data to the Michaelis-Menten equation or use a linear transformation like the Lineweaver-Burk plot.[12]

-

Applications in Research and Drug Development

The hydrolysis of this compound and its derivatives serves as a fundamental tool in protease research and the development of novel therapeutics.

-

Enzyme Characterization: These substrates are essential for determining the kinetic properties (Km, kcat) of newly discovered or engineered proteases, helping to define their efficiency and substrate preference.[13][19]

-

High-Throughput Screening (HTS): Chromogenic and fluorogenic substrates based on the Bz-Arg motif are widely used in HTS campaigns to identify inhibitors of key protease targets from large compound libraries.[20] Proteases are validated targets for a wide range of diseases, including cancer, cardiovascular disorders, and viral infections.[5][21]

-

Mechanism of Inhibition Studies: Once potential inhibitors are identified, these assays are used to determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters.[13]

-

Diagnostics: Assays measuring the activity of specific proteases, such as thrombin or plasmin in blood coagulation, can have diagnostic applications, and synthetic substrates are central to these tests.[20]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 4. mdpi.com [mdpi.com]

- 5. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 7. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Papain-Catalyzed Hydrolysis of N α-Benzoyl-arginine- p-nitroanilide in an Aqueous-Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Properties of Bz-Arg-OH Cleavage Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzoyl-L-arginine (Bz-Arg-OH) and its derivatives are fundamental substrates in the study of serine proteases, such as trypsin and papain. The enzymatic cleavage of these molecules yields products with distinct spectrophotometric properties, which forms the basis of widely used enzyme activity assays. This technical guide provides a comprehensive overview of the spectrophotometric characteristics of the cleavage products of this compound, detailed experimental protocols for their analysis, and the broader biological context of the enzymes involved.

Introduction

The hydrolysis of Nα-Benzoyl-L-arginine (this compound) by serine proteases results in the formation of benzoic acid and L-arginine. The benzoyl moiety, present in benzoic acid, possesses a chromophore that absorbs ultraviolet (UV) light, making it readily detectable and quantifiable using spectrophotometry. This principle is extensively applied in biochemical assays to determine the kinetic parameters of enzymes that recognize and cleave arginine residues. Understanding the spectrophotometric properties of the substrate and its cleavage products is paramount for accurate and reproducible experimental design and data interpretation.

Spectrophotometric Properties of Cleavage Products

The enzymatic cleavage of this compound yields benzoic acid and L-arginine. The primary chromophore of interest for spectrophotometric analysis is the benzoyl group of benzoic acid. L-arginine exhibits minimal UV absorbance in the same range, thus not interfering with the measurement of benzoic acid.

Quantitative Data

The following table summarizes the key spectrophotometric data for the substrate analog (Nα-Benzoyl-L-arginine ethyl ester, BAEE), and the cleavage products of this compound. BAEE is a commonly used substrate in trypsin assays, and its hydrolysis is monitored by the increase in absorbance at 253 nm.

| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Buffer Conditions |

| Benzoic Acid | ~227 nm | 8,270 M⁻¹cm⁻¹ | Not specified |

| ~273 nm | ~2,000 M⁻¹cm⁻¹ | Ethanol | |

| 225 nm | Not specified | Methanol | |

| L-Arginine | ~205 nm | 3.28 (log ε) | Aqueous solution |

| Negligible > 230 nm | - | Aqueous solution[1] | |

| BAEE Hydrolysis (ΔA) | 253 nm | Not directly specified | 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C[2][3] |

Experimental Protocols

The following is a detailed methodology for a standard trypsin assay using a this compound analog (BAEE) as a substrate. This protocol can be adapted for this compound.

Materials and Reagents

-

Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C.

-

Substrate Stock Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in buffer).

-

Enzyme Solution: Trypsin solution of appropriate concentration in 1 mM HCl (to maintain stability).

-

Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at 253 nm.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

Assay Procedure

-

Prepare Reagents: Prepare all solutions using ultrapure water. The buffer should be adjusted to pH 7.6 at 25 °C. The enzyme solution should be prepared fresh before use and kept on ice.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25 °C.

-

Reaction Mixture Preparation: In a quartz cuvette, pipette the following:

-

3.0 mL of the BAEE substrate solution.

-

0.1 mL of the buffer (for the blank).

-

-

Blank Measurement: Mix the contents of the blank cuvette by inversion and place it in the spectrophotometer. Record the absorbance for 1 minute to establish the baseline rate.

-

Enzyme Reaction Initiation: To the sample cuvettes, add 0.1 mL of the trypsin solution to the 3.0 mL of the BAEE substrate solution.

-

Data Acquisition: Immediately mix the solution by inversion and place the cuvette in the spectrophotometer. Record the increase in absorbance at 253 nm for at least 5 minutes.

-

Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the reaction curve.

Visualization of Workflows and Pathways

Experimental Workflow for Trypsin Activity Assay

The following diagram illustrates the step-by-step workflow for determining trypsin activity using a benzoyl-arginine derivative.

Caption: Experimental workflow for the spectrophotometric determination of trypsin activity.

Logical Relationship of Spectrophotometric Detection

This diagram shows the logical connection between the enzymatic reaction and its detection.

Caption: Logical flow from enzymatic cleavage to spectrophotometric signal generation.

Signaling Pathway Context: Protease-Activated Receptors (PARs)

While this compound is not a signaling molecule itself, the proteases that cleave it, such as trypsin, are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors involved in various physiological and pathological processes.[4][5][6]

Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation by trypsin.

Conclusion

The cleavage of Nα-Benzoyl-L-arginine and its derivatives provides a robust and reliable method for the spectrophotometric assay of serine proteases. The distinct UV absorbance of the resulting benzoic acid, coupled with the low absorbance of L-arginine in the same spectral region, allows for sensitive and continuous monitoring of enzyme activity. The protocols and data presented in this guide offer a solid foundation for researchers in biochemistry, drug discovery, and related fields to accurately measure the activity of enzymes that recognize and cleave arginine-containing substrates. Furthermore, understanding the role of these proteases in activating signaling pathways such as the PAR system provides a crucial biological context for the application of these assays.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]

- 5. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Nα-Benzoyl-L-arginine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Nα-Benzoyl-L-arginine: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on Nα-Benzoyl-L-arginine. This document covers its fundamental physicochemical properties, its application as a substrate in enzymatic assays, and the broader context of its parent molecule, L-arginine, in cellular signaling pathways.

Core Physicochemical Data

Nα-Benzoyl-L-arginine is a derivative of the amino acid L-arginine. Its core identifying information is summarized below.

| Property | Value |

| CAS Number | 154-92-7[1] |

| Molecular Formula | C₁₃H₁₈N₄O₃ |

| Molecular Weight | 278.31 g/mol [1] |

| Synonyms | Bz-L-Arg-OH, (S)-2-Benzoylamino-5-guanidino-pentanoic acid |

Application in Enzymatic Assays

Nα-Benzoyl-L-arginine and its derivatives, particularly Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), are widely used as chromogenic substrates for serine proteases such as trypsin and papain. The enzymatic cleavage of BAPNA releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This reaction forms the basis of a common and straightforward assay to measure the activity of these enzymes.

Experimental Protocol: Trypsin Activity Assay using BAPNA

This protocol outlines a standard procedure for determining trypsin activity.

Materials:

-

Trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl)

-

Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 6.0 x 10⁻² M in DMSO)

-

Assay Buffer: 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl₂

-

Stop Solution: 30% (v/v) acetic acid

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare Working BAPNA Solution: Freshly dilute the BAPNA stock solution in the assay buffer. For example, dilute 200 µL of stock solution in 10 mL of buffer. Protect this solution from light.

-

Set up Reaction Mixtures:

-

Blank: 500 µL of working BAPNA solution and 500 µL of assay buffer.

-

Control (Uninhibited): 100 µL of trypsin solution and 400 µL of assay buffer.

-

Test (Inhibited, if applicable): 100 µL of trypsin solution, 100 µL of inhibitor solution, and 300 µL of assay buffer.

-

-

Equilibration: Mix the microtubes and equilibrate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: To the control and test tubes, add 500 µL of the working BAPNA solution. Mix immediately by inversion and start a timer.

-

Spectrophotometric Measurement: Transfer the contents to a cuvette. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 2-5 minutes) to determine the rate of p-nitroaniline formation.[2]

-

Stop Reaction (for endpoint assays): After a defined incubation period (e.g., 10 minutes), add a stop solution like 30% acetic acid to terminate the enzymatic reaction.[3] Read the final absorbance at 410 nm.

-

Calculate Activity: The rate of change in absorbance is proportional to the trypsin activity. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (8800 M⁻¹cm⁻¹ at 410 nm).[2]

References

Navigating the Labyrinth of Quality: A Technical Guide to Bz-Arg-OH Purity and Specifications

For Immediate Release

In the exacting world of scientific research and pharmaceutical development, the integrity of starting materials is paramount. Nα-Benzoyl-L-arginine (Bz-Arg-OH), a key reagent in various biochemical assays and a building block in peptide synthesis, is no exception. Ensuring its purity and adhering to stringent quality specifications is not merely a matter of good practice; it is a critical determinant of experimental reproducibility and the ultimate success of drug development endeavors. This technical guide provides an in-depth overview of the core purity and quality specifications for this compound, complete with detailed experimental methodologies and visual workflows to aid researchers, scientists, and drug development professionals in their quest for quality.

I. Core Quality Specifications

The quality of this compound is defined by a series of physicochemical parameters. While specifications can vary slightly between suppliers, a typical Certificate of Analysis (CoA) will encompass the following tests. The data presented in Table 1 summarizes common specifications for high-purity this compound.

Table 1: Purity and Quality Specifications for Nα-Benzoyl-L-arginine (this compound)

| Parameter | Specification | Test Method |

| Identification | ||

| Appearance | White to off-white powder | Visual Inspection |

| Infrared (IR) Spectrum | Conforms to the reference spectrum | FT-IR Spectroscopy |

| ¹H-NMR Spectrum | Conforms to the structure | NMR Spectroscopy |

| Assay | ||

| Purity (by HPLC) | ≥ 98.5% | High-Performance Liquid Chromatography (HPLC) |

| Assay (by Titration) | 98.5% - 101.5% (on dried basis)[1] | Non-aqueous Acid-Base Titration |

| Physical Properties | ||

| Specific Optical Rotation | -8.8° ± 0.5° (c=1.2 in 1N HCl)[1] | Polarimetry |

| Impurities | ||

| Water Content | Report value (typically ≤ 1.0%) | Karl Fischer Titration |

| Related Substances | Individual impurity ≤ 0.5%, Total impurities ≤ 1.5% | HPLC |

| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) |

| Heavy Metals | ≤ 10 ppm | ICP-MS or Colorimetric Method |

II. Experimental Protocols

Detailed and validated analytical methods are the bedrock of reliable quality control. Below are representative protocols for the key experiments cited in the specifications table.

A. High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method provides a framework for the separation and quantification of this compound and its potential impurities.

-

Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Phosphoric Acid

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Calculation:

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

B. Non-aqueous Acid-Base Titration for Assay

This is an absolute method for determining the percentage of this compound in a sample.

-

Principle: this compound, being a weak base due to the guanidinium group, is titrated with a strong acid in a non-aqueous solvent to sharpen the endpoint.

-

Instrumentation:

-

Burette (10 mL or 25 mL)

-

Potentiometer with a suitable electrode system or a visual indicator.

-

-

Reagents:

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Glacial acetic acid

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

-

-

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator. The solution will appear violet.

-

Titrate with 0.1 N perchloric acid until the color changes to a stable blue-green or yellowish-green endpoint.

-

-

Calculation:

-

Each mL of 0.1 N perchloric acid is equivalent to 27.83 mg of C₁₃H₁₈N₄O₃.

-

Assay (%) = (Volume of Titrant (mL) * Normality of Titrant * 27.83) / (Sample Weight (mg)) * 100

-

C. FT-IR Spectroscopy for Identification

This technique provides a molecular fingerprint of the compound.

-

Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecule.

-

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the this compound sample with 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

Analysis:

-

Record the spectrum from approximately 4000 to 400 cm⁻¹.

-

Compare the resulting spectrum with a reference spectrum of known this compound. The positions and relative intensities of the absorption bands should be concordant.

-

D. ¹H-NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

-

Principle: The nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus.

-

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Analysis:

-

Acquire the ¹H-NMR spectrum.

-

The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of Nα-Benzoyl-L-arginine.

-

III. Visualizing Quality Control and Impact

To better understand the workflow and the significance of these quality attributes, the following diagrams have been generated.

The diagram above illustrates a typical workflow for the quality control of incoming this compound raw material, from initial receipt to final disposition.

This diagram demonstrates the logical relationship between the fundamental quality attributes of this compound and their direct impact on experimental outcomes and the overall success of research and development projects.

IV. Conclusion

A thorough understanding and rigorous implementation of purity and quality specifications for this compound are indispensable for the scientific community. By employing well-defined analytical methods and adhering to a systematic quality control workflow, researchers and drug development professionals can ensure the reliability of their results, accelerate their research, and contribute to the development of safe and effective therapeutics. This guide serves as a foundational resource for establishing and verifying the quality of this critical biochemical reagent.

References

Navigating the Stability of Bz-Arg-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nα-Benzoyl-L-arginine (Bz-Arg-OH) is a crucial building block in peptide synthesis and various biochemical assays. Its integrity is paramount for reproducible experimental outcomes and the quality of resulting therapeutic agents. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment. While specific quantitative stability data for this compound under forced degradation conditions is limited in publicly available literature, this guide synthesizes established principles of pharmaceutical stability testing and relevant data from its closely related derivatives, Nα-Benzoyl-L-arginine ethyl ester (BAEE) and Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), to provide a robust framework for its handling and analysis.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, proper storage is essential. The following conditions are recommended based on supplier information and general best practices for amino acid derivatives.

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes chemical degradation and microbial growth. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |

| Light | Protect from light. | Prevents potential photodegradation. |

| Moisture | Store in a desiccated environment. | Hydrolysis is a primary degradation pathway. |

For solutions, particularly in solvents like DMSO, stability is reduced. It is advisable to prepare solutions fresh. Some sources suggest that a solution of a similar compound, Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride, in DMSO is stable for about one week at room temperature[1]. Stock solutions of Nα-Benzoyl-L-arginine Ethyl Ester, Hydrochloride are reported to be stable for up to 3 months when aliquoted and frozen at -20°C[2].

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stability-indicating analytical methods and for interpreting stability data. The primary anticipated degradation pathway is hydrolysis, with oxidation and other reactions being secondary possibilities.

Hydrolysis

The most probable degradation route for this compound is the hydrolysis of the amide bond between the benzoyl group and the alpha-amino group of the arginine residue, yielding benzoic acid and L-arginine. This reaction is susceptible to catalysis by acid or base.

Caption: Primary Hydrolytic Degradation of this compound.

Further Degradation of L-Arginine

Once formed, L-arginine can undergo further degradation through enzymatic or chemical pathways. A well-established metabolic route is the arginase pathway, which converts arginine to ornithine and urea.

Caption: Enzymatic Degradation of L-Arginine.

Experimental Protocols for Stability Assessment

A crucial aspect of managing this compound is the ability to assess its stability and purity. This requires the implementation of stability-indicating analytical methods, which are validated to detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[3][4][5]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation of this compound:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 N to 1 N. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 N to 1 N. Keep at room temperature or heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3-30%) to the stock solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid this compound and its solution at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Photodegradation: Expose the solid and solution forms of this compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6]. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC-UV). The goal is to achieve a target degradation of 5-20% of the parent compound[7].

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for assessing the stability of this compound.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220-230 nm for the benzoyl group). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Summary of Quantitative Data

| Compound | Form | Storage Temperature | Reported Stability |

| Nα-Benzoyl-L-arginine (this compound) | Solid | -20°C (long-term), 2-8°C (short-term) | Not specified |

| N-α-Benzoyl-L-Arginine ethyl ester hydrochloride (BAEE) | Solid | -20°C | ≥ 4 years[8] |

| N-α-Benzoyl-L-Arginine ethyl ester hydrochloride (BAEE) | Reconstituted Solution | -20°C | Up to 3 months[2] |

| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | Solid | -20°C | Not specified |

| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | Solution in DMSO | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C[9] |

Conclusion

The stability of Nα-Benzoyl-L-arginine is critical for its effective use in research and development. While direct, quantitative stability studies on this compound are not extensively published, a conservative approach to its storage and handling is recommended. This includes storage at sub-zero temperatures, protection from light and moisture, and the use of fresh solutions. The primary degradation pathway is anticipated to be hydrolysis of the N-benzoyl amide bond. For rigorous applications, it is imperative to conduct in-house forced degradation studies and validate a stability-indicating analytical method, such as reverse-phase HPLC, to ensure the quality and purity of this compound. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to confidently manage the stability of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. N a -Benzoyl-L-arginine Ethyl Ester, Hydrochloride [sigmaaldrich.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. biopharminternational.com [biopharminternational.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Nα-Benzoyl-L-arginine Ethyl Ester (BAEE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a crucial role in numerous physiological processes, including digestion and the activation of zymogens. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions. Consequently, the accurate measurement of trypsin activity is vital in biochemical research and drug discovery.

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine trypsin activity using Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) as a substrate. The assay is based on the hydrolysis of BAEE by trypsin, which leads to the formation of Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, resulting from the formation of the carboxylate ion of Nα-Benzoyl-L-arginine, is directly proportional to the trypsin activity.

Principle of the Assay

Trypsin catalyzes the hydrolysis of the ester bond in Nα-Benzoyl-L-arginine ethyl ester (BAEE). The reaction produces Nα-Benzoyl-L-arginine and ethanol. The formation of the benzoyl-arginine product results in an increase in absorbance at 253 nm, which can be monitored over time to determine the rate of the reaction and, consequently, the activity of the enzyme.

Reaction:

Nα-Benzoyl-L-arginine ethyl ester + H₂O --(Trypsin)--> Nα-Benzoyl-L-arginine + Ethanol

Quantitative Data

Kinetic Parameters of Trypsin with BAEE

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. These values can vary depending on the source of the trypsin and the specific assay conditions. Below is a summary of reported kinetic parameters for trypsin with BAEE as the substrate.

| Trypsin Source | Kₘ (mM) | Vₘₐₓ (units/mL or µM/s) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Reference |

| Bovine Pancreas | 0.05 | Not specified | Not specified | [1] |

| Bovine Pancreas | 4.8 | Not specified | Not specified | [2] |

| Porcine Pancreas | 1.35 - 27.62 | 4.15 - 52.55 µmol/min/mg | 39.65 - 548.30 x 10⁵ | [3] |

| Bacillus licheniformis | 0.88 | 454.5 U/mL | 491.9 mM⁻¹·min⁻¹ | [4] |

Experimental Protocols

Materials and Reagents

-

Trypsin: (e.g., Sigma-Aldrich Cat. No. T8003)

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE): (e.g., Sigma-Aldrich Cat. No. B4500)[5][6]

-

Sodium Phosphate, Monobasic: (e.g., Sigma-Aldrich Cat. No. S0751)[7]

-

Hydrochloric Acid (HCl): 1 M solution

-

Sodium Hydroxide (NaOH): 1 M solution

-

Ultrapure Water

-

Spectrophotometer capable of reading at 253 nm

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Water bath or incubator set to 25 °C

Preparation of Reagents

-

67 mM Sodium Phosphate Buffer (pH 7.6 at 25 °C): Dissolve an appropriate amount of sodium phosphate, monobasic in ultrapure water. Adjust the pH to 7.6 at 25 °C with 1 M NaOH.[6][7]

-

1 mM HCl: Prepare by diluting a 1 M HCl stock solution in ultrapure water.[7]

-

Trypsin Stock Solution (1 mg/mL): Immediately before use, dissolve trypsin in cold 1 mM HCl. Keep on ice.[6]

-

BAEE Substrate Solution (0.25 mM): Dissolve BAEE in the 67 mM Sodium Phosphate Buffer (pH 7.6). Prepare this solution fresh daily.[6][7]

Protocol for Determining Trypsin Activity

This procedure is a continuous spectrophotometric rate determination.[7]

-

Set the spectrophotometer to 253 nm and equilibrate to 25 °C.

-

Prepare a reaction mixture in a quartz cuvette with a final volume of 3.2 mL.

-

Blank: To a cuvette, add 3.1 mL of the BAEE Substrate Solution and 0.1 mL of 1 mM HCl. Mix by inversion.

-

Test: To a separate cuvette, add 3.1 mL of the BAEE Substrate Solution.

-

Place the cuvettes in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration.

-

To initiate the reaction in the test cuvette, add 0.1 mL of the Trypsin Stock Solution and immediately mix by inversion.

-

Record the increase in absorbance at 253 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₃/min) from the initial linear portion of the curve for both the blank and the test samples.

Calculation of Trypsin Activity

One unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25 °C in a 3.2 mL reaction volume.[6][7]

Activity (units/mL of enzyme solution) = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) x 3.2 ) / ( 0.001 x 0.1 )

Where:

-

3.2 = Total reaction volume (mL)

-

0.001 = Change in absorbance per unit of trypsin

-

0.1 = Volume of enzyme solution added (mL)

Protocol for Trypsin Inhibitor Screening

This protocol is designed to measure the ability of a compound to inhibit trypsin's hydrolysis of BAEE.[8]

-

Prepare the reagents as described in section 4.2.

-

Prepare a stock solution of the potential inhibitor in a suitable solvent. The final solvent concentration in the assay should be low enough not to affect enzyme activity.

-

In a series of tubes, pipette the following:

-

Trypsin solution

-

Phosphate buffer

-

Varying concentrations of the inhibitor solution

-

Reagent grade water to bring the final pre-incubation volume to a consistent level.

-

-

Include a control tube with no inhibitor.

-

Incubate the tubes at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Assay for residual trypsin activity as described in section 4.3 by adding an aliquot of the pre-incubation mixture to the BAEE substrate solution.

-

Calculate the percent inhibition for each inhibitor concentration:

% Inhibition = ( (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ) x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

Caption: Workflow for the BAEE trypsin activity and inhibitor screening assay.

Trypsin-Mediated PAR2 Signaling Pathway

Caption: Simplified Trypsin-PAR2 signaling cascade.[4][5][9][10]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low activity | Inactive enzyme | Ensure proper storage of trypsin (-20°C). Prepare fresh trypsin solution in cold 1 mM HCl immediately before use. Avoid repeated freeze-thaw cycles. |

| Incorrect pH of buffer | Verify the pH of the phosphate buffer is 7.6 at 25°C. | |

| Degraded substrate | Prepare BAEE solution fresh daily. | |

| Incorrect wavelength | Ensure the spectrophotometer is set to 253 nm. | |

| High background rate | Contaminated reagents | Use high-purity water and reagents. |

| Autohydrolysis of BAEE | While generally slow at pH 7.6, ensure the assay is run promptly after reagent preparation. Measure the blank rate and subtract it from the test rate. | |

| Non-linear reaction rate | Substrate depletion | If the initial rate is not linear, the trypsin concentration may be too high. Dilute the enzyme solution. |

| Product inhibition | While less common with this substrate, ensure you are measuring the initial velocity. | |

| Enzyme instability | Ensure the assay is performed at 25°C. Higher temperatures can lead to faster enzyme denaturation. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes. Prepare a master mix for the reaction to minimize pipetting variations. |

| Temperature fluctuations | Ensure the spectrophotometer's cuvette holder is temperature-controlled and equilibrated. | |

| Air bubbles in cuvette | Ensure proper mixing and dislodge any bubbles before starting the measurement. |

Applications in Drug Development

The BAEE assay for trypsin activity is a robust and reliable method for high-throughput screening (HTS) of potential trypsin inhibitors. Its continuous nature allows for rapid determination of inhibition kinetics. This assay is valuable in the early stages of drug discovery for identifying and characterizing compounds that modulate trypsin activity, which is a therapeutic target in various diseases, including pancreatitis and certain cancers. By adapting the protocol for a microplate format, a large number of compounds can be screened efficiently.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]

- 7. protocols.io [protocols.io]

- 8. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

The Application of Nα-Benzoyl-L-arginine Derivatives as Chromogenic Substrates for Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Nα-Benzoyl-L-arginine (Bz-Arg-OH) itself is not a chromogenic substrate, its derivative, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), is a widely utilized tool in biochemical and pharmaceutical research for the colorimetric determination of protease activity. This document provides detailed application notes and protocols for the use of L-BAPNA as a chromogenic substrate for various proteolytic enzymes.

The fundamental principle behind the use of L-BAPNA lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction, catalyzed by proteases such as trypsin, papain, and actinidin, releases the yellow-colored chromophore p-nitroaniline. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.[1]

Principle of the Chromogenic Assay

The enzymatic reaction at the core of L-BAPNA-based assays is the hydrolysis of the substrate by a protease. The protease recognizes the arginine residue and cleaves the peptide bond, releasing p-nitroaniline. This liberated p-nitroaniline has a distinct absorbance maximum at approximately 405-410 nm, allowing for direct and continuous monitoring of the enzymatic reaction.[2][3]

Applications

The versatility of L-BAPNA as a chromogenic substrate lends itself to a variety of research applications, including:

-

Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for proteases.

-

Inhibitor Screening: Evaluating the efficacy of potential protease inhibitors is crucial in drug development.[4]

-

Protease Activity Quantification: Measuring the activity of proteases in biological samples or purified preparations.

-

Biochemical Research: Studying the mechanisms of proteolytic enzymes and their roles in biological processes.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of L-BAPNA in protease assays.

| Parameter | Value | Enzyme(s) | Reference(s) |

| Wavelength of Max Absorbance (λmax) of p-nitroaniline | 405 - 410 nm | Not Applicable | [2][3] |

| Solubility | Soluble in DMSO and water. | Not Applicable | [5] |

Experimental Protocols

Materials

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Protease of interest (e.g., Trypsin, Papain)

-

Assay Buffer (e.g., Tris-HCl, Phosphate buffer) at the optimal pH for the enzyme

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates or cuvettes

-

Deionized water

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Preparation of Reagents

-

L-BAPNA Stock Solution: Prepare a stock solution of L-BAPNA in DMSO. The concentration will depend on the specific assay conditions but a 10-20 mM stock is common.

-

Working L-BAPNA Solution: Dilute the L-BAPNA stock solution in the appropriate assay buffer to the desired final concentration.

-

Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

General Assay Protocol for Protease Activity